1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-
Brand Name: Vulcanchem
CAS No.: 105214-13-9
VCID: VC19186824
InChI: InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18
SMILES:
Molecular Formula: C4Cl2F8O4S2
Molecular Weight: 399.1 g/mol

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-

CAS No.: 105214-13-9

Cat. No.: VC19186824

Molecular Formula: C4Cl2F8O4S2

Molecular Weight: 399.1 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- - 105214-13-9

Specification

CAS No. 105214-13-9
Molecular Formula C4Cl2F8O4S2
Molecular Weight 399.1 g/mol
IUPAC Name 1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride
Standard InChI InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18
Standard InChI Key YTQKRFHUQIIFJB-UHFFFAOYSA-N
Canonical SMILES C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride, reflects its substitution pattern: a four-carbon chain fully substituted with fluorine atoms at positions 1–4, terminated by sulfonyl chloride groups at both ends. Key identifiers include:

PropertyValueSource
CAS No.105214-13-9
Molecular FormulaC4Cl2F8O4S2\text{C}_4\text{Cl}_2\text{F}_8\text{O}_4\text{S}_2
Molecular Weight399.1 g/mol
InChIKeyYTQKRFHUQIIFJB-UHFFFAOYSA-N
SMILESC(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F

The SMILES string and InChIKey underscore the symmetry of the molecule, with fluorine atoms occupying all available hydrogen positions on the butane backbone. This perfluorination confers exceptional chemical stability and resistance to thermal degradation.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are sparse in publicly available literature, analogous fluorinated sulfonyl chlorides exhibit characteristic peaks:

  • 19F^{19}\text{F} NMR: Resonances between -70 to -90 ppm for CF2_2 groups .

  • IR: Strong absorptions near 1400 cm1^{-1} (S=O asymmetric stretch) and 1150 cm1^{-1} (S=O symmetric stretch) .

Computational studies using density functional theory (DFT) predict a staggered conformation for the butane chain, minimizing steric clashes between adjacent fluorines. The sulfonyl chloride groups adopt a tetrahedral geometry, with bond lengths consistent with standard sulfonyl derivatives (S=O1.43A˚,S-Cl2.00A˚\text{S=O} \approx 1.43 \, \text{Å}, \, \text{S-Cl} \approx 2.00 \, \text{Å}).

Synthesis and Industrial Production

Conventional Synthetic Routes

The primary synthesis involves 1,4-butanedithiol as the starting material, which undergoes successive fluorination and sulfonation steps:

  • Perfluorination: Treatment with elemental fluorine (F2\text{F}_2) under controlled conditions replaces all C-H bonds with C-F bonds.

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) introduces sulfonic acid groups at both termini.

  • Chlorination: Thionyl chloride (SOCl2\text{SOCl}_2) converts sulfonic acids to sulfonyl chlorides.

Electrochemical Innovations

Recent advances in electrochemical synthesis offer a greener alternative. By applying an electric potential to a solution of 1,4-butanedithiol, KF, and HCl in acetonitrile, sulfonyl fluorides can be generated in situ . While this method has been demonstrated for simpler thiols, adaptation to 1,4-butanedisulfonyl dichloride remains experimental. Key advantages include:

  • Reduced reagent waste: Eliminates stoichiometric oxidants like PCl5\text{PCl}_5.

  • Tunable selectivity: Voltage control minimizes over-oxidation to sulfonic acids .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride groups are highly electrophilic, undergoing facile substitution with nucleophiles (e.g., amines, alkoxides):

RSO2Cl+NH3RSO2NH2+HCl\text{RSO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{RSO}_2\text{NH}_2 + \text{HCl}

This reactivity underpins its use in synthesizing sulfonamides, which are pivotal in pharmaceutical chemistry.

Polymerization and Crosslinking

The compound serves as a crosslinker in fluoropolymer production. When combined with perfluorinated diols, it forms polyesters with exceptional chemical resistance:

ClSO2(CF2)4SO2Cl+HO(CF2)nOH-[O(CF2)nO-SO2(CF2)4SO2-]m\text{ClSO}_2\text{(CF}_2\text{)}_4\text{SO}_2\text{Cl} + \text{HO}(\text{CF}_2\text{)}_n\text{OH} \rightarrow \text{-[O(CF}_2\text{)}_n\text{O-SO}_2\text{(CF}_2\text{)}_4\text{SO}_2\text{-]}_m

Such polymers find applications in corrosive environments (e.g., semiconductor manufacturing).

Industrial and Research Applications

Catalysis

The strong electron-withdrawing nature of the sulfonyl groups enhances the acidity of adjacent fluorines, enabling use as Lewis acid catalysts in Friedel-Crafts alkylations.

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability. For example, coordination with zinc ions yields porous materials for gas storage.

Recent Research Directions

Fluorine-Mediated Coupling Reactions

Studies explore its role in forming C-F bonds via radical pathways, leveraging the stability of perfluorinated intermediates .

Environmental Impact

Ongoing work assesses the biodegradability of fluorinated byproducts, addressing concerns about persistent organic pollutants (POPs).

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